3,6-Dimethylcholanthrene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

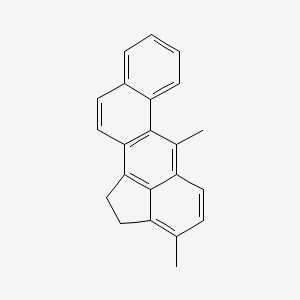

3,6-Dimethylcholanthrene, also known as this compound, is a useful research compound. Its molecular formula is C22H18 and its molecular weight is 282.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Carcinogenesis Research

3,6-Dimethylcholanthrene is extensively used in studies investigating the initiation and promotion of tumors in various animal models. It serves as a model compound for understanding the molecular mechanisms underlying chemical carcinogenesis.

- Tumor Induction : Research has demonstrated that this compound can induce tumors in rodent models. For instance, studies involving intrabronchial injections in Wistar rats revealed that exposure led to precancerous lesions and various forms of lung cancer, including adenomas and squamous cell carcinoma . The compound's ability to bind covalently to DNA is critical for its carcinogenic activity, as this binding can lead to mutations and subsequent tumor formation .

- Mechanistic Insights : The compound is metabolized into reactive epoxides that interact with DNA, leading to mutagenic changes. This process is facilitated by cytochrome P450 enzymes, which play a crucial role in the bioactivation of polycyclic aromatic hydrocarbons . Studies have shown that this compound preferentially binds to guanine bases in DNA, which is a common target for many carcinogens .

Toxicological Studies

The toxicological effects of this compound have been investigated to understand its impact on cellular processes and overall health.

- Oxidative Stress : Chronic exposure to this compound has been linked to increased oxidative stress in liver cells. This stress is associated with the downregulation of glutathione synthesis, leading to impaired antioxidant defenses and heightened susceptibility to damage from additional oxidative insults .

- Effects on Cellular Differentiation : Studies have indicated that this compound can inhibit the proliferation and differentiation of osteoblasts (bone-forming cells) through its interaction with the aryl hydrocarbon receptor. This interaction disrupts normal cellular functions and may contribute to bone density issues .

Molecular Mechanisms

Understanding the molecular pathways affected by this compound is essential for elucidating its role as a carcinogen.

- Aryl Hydrocarbon Receptor Activation : As a ligand for the aryl hydrocarbon receptor, this compound activates signaling pathways that can lead to altered gene expression associated with cell growth and differentiation. This activation has been shown to affect various cell types, including those involved in bone metabolism .

- Genotoxicity : The genotoxic effects of this compound are primarily mediated through its metabolites that form adducts with DNA. These adducts can lead to mutations during DNA replication, contributing to tumorigenesis .

Case Studies

Several case studies highlight the applications of this compound in research:

- Tumorigenicity Assays : In experiments where mice were exposed to dihydrodiol metabolites of cholanthrene derivatives (including this compound), researchers observed significant tumor initiation capabilities. These studies underscore the importance of methyl substitution in enhancing carcinogenic potency .

- Impact on Reproductive Health : Recent findings indicate that exposure to this compound can adversely affect reproductive health by disrupting normal spermatogenesis and ovarian function in porcine models . This highlights the compound's broader implications beyond carcinogenesis.

Summary Table

| Application Area | Findings/Insights |

|---|---|

| Carcinogenesis Research | Induces tumors in rodents; binds covalently to DNA leading to mutations |

| Toxicological Studies | Causes oxidative stress; inhibits osteoblast differentiation |

| Molecular Mechanisms | Activates aryl hydrocarbon receptor; induces genotoxicity through DNA adducts |

| Case Studies | Demonstrates tumor initiation; affects reproductive health |

特性

CAS番号 |

85923-37-1 |

|---|---|

分子式 |

C22H18 |

分子量 |

282.4 g/mol |

IUPAC名 |

3,6-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C22H18/c1-13-7-9-17-14(2)21-18-6-4-3-5-15(18)8-10-19(21)20-12-11-16(13)22(17)20/h3-10H,11-12H2,1-2H3 |

InChIキー |

IZPMYOTWMHCZPI-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

正規SMILES |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

Key on ui other cas no. |

85923-37-1 |

同義語 |

3,6-dimethylcholanthrene 3,6-DMC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。